2-(Propylthio)-1-(p-tolyl)ethan-1-one

Description

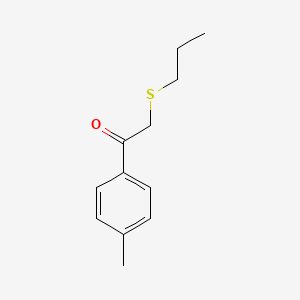

2-(Propylthio)-1-(p-tolyl)ethan-1-one is a thioether-containing organic compound characterized by a ketone group substituted with a p-tolyl (4-methylphenyl) group and a propylthio (-SCH₂CH₂CH₃) moiety. Its structure enables diverse chemical reactivity, including nucleophilic substitution at the thioether group and condensation reactions at the ketone.

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-propylsulfanylethanone |

InChI |

InChI=1S/C12H16OS/c1-3-8-14-9-12(13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

UCYPNAJNYPYGBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with a propylthiol reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, followed by nucleophilic substitution on the carbonyl carbon of p-tolyl ethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

Substitution: Various nucleophiles like amines, thiols, or halides, with bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the propylthio group.

Scientific Research Applications

2-(Propylthio)-1-(p-tolyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Propylthio)-1-(p-tolyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Findings :

- Shorter chains (e.g., methyl) increase polarity, favoring solubility but limiting bioavailability .

2.2 Substituent Modifications on the Phenyl Ring

The electronic and steric effects of substituents on the phenyl ring influence reactivity and biological interactions:

| Compound Name | Phenyl Substituent | Key Characteristics |

|---|---|---|

| This compound | -CH₃ (p-tolyl) | Moderate electron-donating effect; stabilizes reactive intermediates |

| 1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one | -OCH₃ (p-methoxy) | Strong electron-donating effect; enhances biological activity (e.g., anticonvulsant properties) |

| 1-(4-Hydroxyphenyl)-2-(propylthio)ethan-1-one | -OH (p-hydroxy) | High polarity; increased solubility but susceptibility to oxidation |

| 1-(4-Bromophenyl)-2-(propylthio)ethan-1-one | -Br (p-bromo) | Electron-withdrawing effect; alters reaction pathways in cross-coupling chemistry |

Key Findings :

- Electron-donating groups (e.g., -OCH₃) enhance stability and bioactivity by stabilizing transition states in biological interactions .

- Halogen substituents (e.g., -Br) enable participation in Suzuki-Miyaura coupling, expanding synthetic utility .

2.3 Positional Isomerism (p-tolyl vs. m-tolyl)

The position of the methyl group on the phenyl ring affects molecular geometry and interactions:

| Compound Name | Phenyl Substituent Position | Key Characteristics |

|---|---|---|

| This compound | Para (p-tolyl) | Symmetric structure; optimal for target binding in enzyme inhibition |

| 2-(Propylthio)-1-(m-tolyl)ethan-1-one | Meta (m-tolyl) | Asymmetric structure; altered dipole moment and solubility |

Key Findings :

- p-Tolyl derivatives exhibit higher symmetry, facilitating interactions with planar biological targets (e.g., enzyme active sites) .

- m-Tolyl analogs may exhibit reduced binding affinity due to steric hindrance .

Biological Activity

2-(Propylthio)-1-(p-tolyl)ethan-1-one is an organic compound notable for its unique structure, which includes a propylthio group and a p-tolyl group attached to an ethanone backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology, where it may exhibit antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and research findings.

The molecular formula of this compound includes carbon (C), hydrogen (H), oxygen (O), and sulfur (S) atoms. The presence of the propylthio group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and intracellular targets, while the p-tolyl group may influence binding affinity to specific molecular targets.

The biological activity of this compound is believed to involve interactions with various enzymes or receptors. Its mechanism may include modulation of enzyme activity, which is critical for metabolic processes. The compound's structure suggests potential anti-inflammatory and antimicrobial properties, common among thioether compounds .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound have shown significant antimicrobial effects. For instance, studies on thioether derivatives have reported varying degrees of activity against bacterial strains, suggesting that this compound may also exhibit similar properties.

Case Studies

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Abdellatif et al. (2023) | PYZ12 | COX-II Inhibition | 0.52 μM |

| Chandna et al. (2019) | PYZ19 | Inhibits COX-II by >70% | 5.01 μM |

| El-Sayed et al. (2022) | PYZ26 | Anti-inflammatory activity | Not specified |

These studies illustrate the relevance of structural modifications in enhancing biological activity, providing a comparative framework for understanding the potential of this compound.

Applications in Pharmacology

The compound is primarily utilized in research settings for its potential applications in pharmacology. Its interactions with biomolecules are essential for understanding its pharmacokinetics and pharmacodynamics. The synthesis of this compound can be achieved through various methods, including oxidative trifunctionalization reactions involving similar thioether compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.